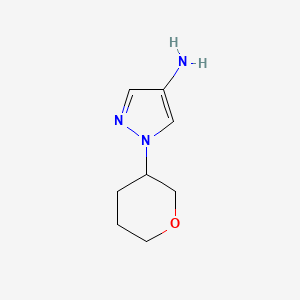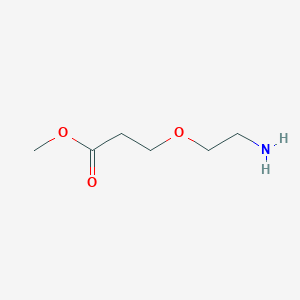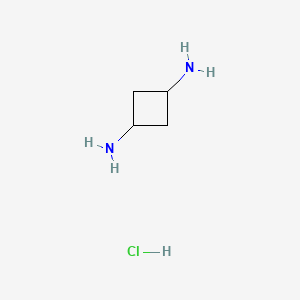
Cyclobutane-1,3-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutane-1,3-diamine hydrochloride is an organic compound with the chemical formula C4H10N2·2HCl. It is a derivative of cyclobutane, a four-membered ring structure, and contains two amino groups at the 1 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
Cyclobutane-1,3-diamine hydrochloride can be synthesized through the reaction of cyclobutanone with ammonia. The reaction typically involves high temperature and high pressure to facilitate the formation of the diamine. The process can be summarized as follows:
- Cyclobutanone is reacted with ammonia in a 1:2 molar ratio.
- The reaction is carried out under high temperature and pressure conditions.
- The product is then purified through distillation and crystallization to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of catalytic hydrogenation of cyclobutanone in the presence of ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method ensures higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Cyclobutane-1,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles to form substituted cyclobutane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitrocyclobutane and nitrosocyclobutane derivatives.
Reduction: Cyclobutane derivatives with various functional groups.
Substitution: Substituted cyclobutane derivatives with different alkyl or acyl groups.
科学的研究の応用
Cyclobutane-1,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of high-performance resins and polymers
作用機序
The mechanism of action of cyclobutane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active sites of enzymes or receptors, thereby affecting their activity. The pathways involved may include inhibition of enzyme catalysis or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
Cyclobutane-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.
Cyclobutane-1,4-diamine: Amino groups at the 1 and 4 positions.
Cyclopentane-1,3-diamine: Five-membered ring with amino groups at the 1 and 3 positions.
Uniqueness
Cyclobutane-1,3-diamine hydrochloride is unique due to its specific ring structure and the positioning of the amino groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C4H11ClN2 |
|---|---|
分子量 |
122.60 g/mol |
IUPAC名 |
cyclobutane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,5-6H2;1H |
InChIキー |
NTKNEWRBPZFINY-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11730971.png)
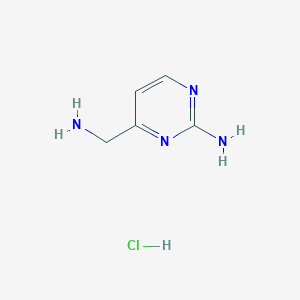

![2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730984.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11730987.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731003.png)
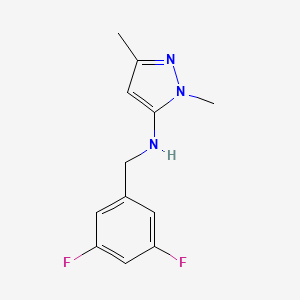
methylidene}hydroxylamine](/img/structure/B11731009.png)
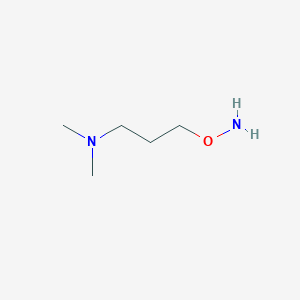
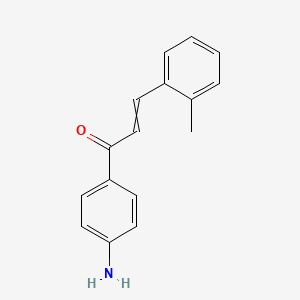
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731035.png)
